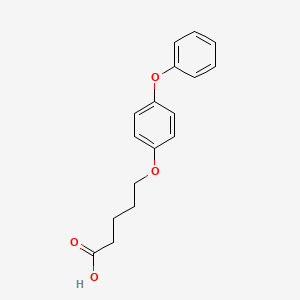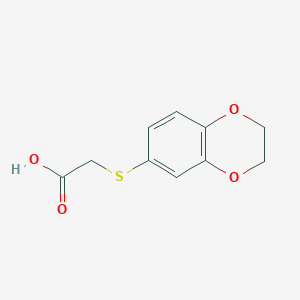![molecular formula C14H12N2OS2 B6143147 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 610275-61-1](/img/structure/B6143147.png)
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 610275-61-1 . It has a molecular weight of 288.39 and its IUPAC name is 3-ethyl-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2OS2 . The InChI code is 1S/C14H12N2OS2/c1-2-16-13(17)10-8-11(9-6-4-3-5-7-9)19-12(10)15-14(16)18/h3-8H,2H2,1H3,(H,15,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.39 . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been studied extensively for its potential applications in medicine and agriculture. In medicine, this compound has been investigated for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a fungicide, insecticide, and herbicide. Additionally, this compound has been studied for its potential applications in materials science and nanotechnology.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the regulation of biochemical processes. Additionally, this compound has been shown to interact with certain receptors in the body, which may be involved in its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. In humans, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have antioxidant, anti-diabetic, and anti-allergic effects. In animals, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce oxidative stress and improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is stable and can be stored for long periods of time. One limitation is that this compound is highly toxic and should be handled with extreme caution. Additionally, it is expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential future directions for 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are numerous. Further research is needed to fully understand its mechanism of action, as well as its potential applications in medicine and agriculture. Additionally, research into its potential use as a fungicide, insecticide, and herbicide should be explored. Additionally, research into its potential use in materials science and nanotechnology should be conducted. Finally, further research should be conducted into its potential use as an antioxidant, anti-diabetic, and anti-allergic agent.
Métodos De Síntesis
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be synthesized via a three-step process. The first step involves the reaction of 2-chloro-4-methylthiophene with 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine to produce the desired product. The second step involves the reaction of the intermediate product with ethyl acetoacetate to form a cyclic acetal. The third step involves the reaction of the cyclic acetal with acetic anhydride to form the final product.
Propiedades
IUPAC Name |
3-ethyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-16-13(17)10-8-11(9-6-4-3-5-7-9)19-12(10)15-14(16)18/h3-8H,2H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWCDAQXNJXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)

![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)

![2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B6143098.png)

![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B6143132.png)


![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)
![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)